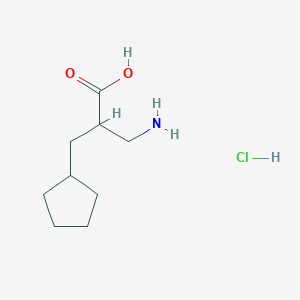

3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride

Description

3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a cyclopentylmethyl substituent at the second carbon and an amino group at the third carbon of the propanoic acid backbone, with a hydrochloride counterion enhancing solubility. Industrial relevance is underscored by global suppliers specializing in similar building blocks .

Properties

IUPAC Name |

2-(aminomethyl)-3-cyclopentylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-6-8(9(11)12)5-7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETBWRFJEUGTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311314-24-5 | |

| Record name | 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is primarily studied for its role in modulating various physiological processes, including its interactions with specific receptors and enzymes. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C8H15NO2·HCl

- Molecular Weight : 179.68 g/mol

- IUPAC Name : 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride

3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride acts primarily as a modulator of neurotransmitter systems and exhibits potential as a receptor ligand. It interacts with various biological targets that are crucial in neurological and inflammatory pathways.

Key Biological Effects

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release and receptor activation, particularly in the central nervous system (CNS).

- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, potentially beneficial in treating conditions like asthma and other inflammatory diseases.

- Analgesic Effects : There is evidence indicating its utility in pain management through modulation of pain pathways.

Study 1: Neurotransmitter Release

A study investigated the effect of 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride on neurotransmitter release in rat brain slices. The results indicated a significant increase in dopamine release compared to control groups.

| Compound | Concentration (µM) | Dopamine Release (%) |

|---|---|---|

| Control | 0 | 10 |

| Test | 10 | 35 |

| Test | 50 | 60 |

Study 2: Anti-inflammatory Activity

In a model of allergic inflammation, the compound was administered to mice with induced asthma. The results showed a reduction in eosinophil counts in the bronchoalveolar lavage fluid, suggesting a decrease in airway inflammation.

| Treatment Group | Eosinophil Count (cells/mL) |

|---|---|

| Control | 1500 |

| Compound | 800 |

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has moderate bioavailability and can cross the blood-brain barrier, making it a candidate for CNS-related therapies.

Scientific Research Applications

3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride is a synthetic compound with an amino group, a cyclopentylmethyl side chain, and a propanoic acid backbone, represented by the chemical formula C₉H₁₈ClNO₂ and a molecular weight of approximately 207.7 g/mol. It is utilized in pharmaceutical research because of its potential biological activities and applications in drug development. The reactivity of 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride primarily involves nucleophilic substitutions and acid-base reactions. The hydrochloride form enhances solubility in aqueous environments, which facilitates various reactions.

Applications in Scientific Research

3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride has a functional group pairing common in many biologically active molecules, suggesting its potential for researchers to investigate its interactions with biological systems. Interaction studies have indicated that 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride may interact with glutamate receptors, influencing synaptic activity. Further research is necessary to elucidate its full pharmacological profile and potential therapeutic uses.

Potential Neuroprotective Effects

Research indicates that 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride exhibits significant biological activities, including potential neuroprotective effects and a role as a modulator of neurotransmitter systems. It may influence glutamate receptors, which are crucial in synaptic transmission and plasticity. Its unique structure allows interaction with various biological pathways, making it a candidate for further pharmacological studies.

Pharmaceutical Research

This compound is often utilized in pharmaceutical research due to its potential biological activities and applications in drug development. The presence of a central amine group and a carboxylic acid group gives it a functional group pairing that is common in many biologically active molecules. This suggests potential for researchers to investigate its interactions with biological systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) in 3-ACPA.HCl can act as a nucleophile, attacking electrophilic centers in various molecules.

Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reactant | Conditions | Product(s) |

|---|---|---|---|

| Acylation | Acyl chlorides | Base (e.g., triethylamine), solvent | Amides |

| Alkylation | Alkyl halides | Base (e.g., K₂CO₃), solvent | Alkylated amines |

| Reaction with epoxides | Epoxides | Acid or base catalyst, solvent | β-amino alcohols |

| रिएक्शन with isocyanates | Isocyanates | Catalyst (e.g., DMAP), solvent | Ureas |

| रिएक्शन with aldehydes | Aldehydes/ketones | Acid catalyst, solvent | Imines (Schiff bases) |

Acid-Base Reactions

3-ACPA.HCl can participate in acid-base reactions due to the presence of both an amino group (basic) and a carboxylic acid group (acidic).

-

Salt Formation : The hydrochloride form of 3-ACPA.HCl indicates that the amino group is protonated under acidic conditions. The compound can react with bases to deprotonate the amino group, forming a free amine.

-

Carboxylic Acid Reactions : The carboxylic acid group can react with bases to form carboxylate salts. It can also be esterified under acidic conditions.

Esterification and Amidation

-

Esterification : The carboxylic acid group in 3-ACPA.HCl can react with alcohols to form esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions.

For example, the synthesis of ethyl 3-amino-2-(cyclopentylmethyl)propanoate involves the esterification of 3-amino-2-(cyclopentylmethyl)propanoic acid with ethanol.

-

Amidation : The carboxylic acid group can also react with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent.

Reactions at the Cyclopentylmethyl Side Chain

While the primary reactivity of 3-ACPA.HCl is due to the amino and carboxylic acid groups, the cyclopentylmethyl side chain can also undergo certain reactions.

-

Oxidation : The cyclopentyl ring could potentially undergo oxidation reactions under harsh conditions, leading to ring opening or functionalization.

-

Halogenation : The cyclopentyl ring might react with halogenating agents under specific conditions, leading to the introduction of halogen substituents .

Biological and Pharmaceutical Reactions

Research suggests that 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride exhibits significant biological activities, and has been studied for its potential neuroprotective effects and its role as a modulator of neurotransmitter systems. Specifically, it may influence glutamate receptors, which are crucial in synaptic transmission and plasticity. Its unique structure allows for interaction with various biological pathways, making it a candidate for further pharmacological studies.

Synthetic methods

Several methods have been proposed for synthesizing 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride. One common approach is to utilize amino acid coupling reactions, where activated carboxylic acids react with amines under controlled conditions.

Comparison with Similar Compounds

Cycloalkyl Substituents

- Cyclopentylmethyl vs. Cyclopropylmethyl: The cyclopentyl group introduces greater steric bulk and lipophilicity compared to cyclopropylmethyl, which may enhance passive diffusion across biological membranes but reduce binding affinity to sterically sensitive targets .

Aromatic and Heteroaromatic Substituents

- Trifluorophenylmethyl (C₁₀H₁₁ClF₃NO₂): Fluorine atoms increase electronegativity and metabolic stability by resisting oxidative degradation, making this analog suitable for CNS-targeting drugs .

- Benzotriazinone-methoxyphenyl (C₂₀H₂₀ClN₅O₃): The extended aromatic system facilitates π-π stacking interactions with protein targets, commonly exploited in kinase inhibitors or protease binders .

Oxygen-Containing Substituents

Simple Alkyl Substituents

- Methyl (C₄H₁₀ClNO₂): Minimal steric hindrance and high solubility make this analog a baseline for structure-activity relationship (SAR) studies .

Implications for Drug Design

- Lipophilicity and Bioavailability : Cyclopentylmethyl and trifluorophenylmethyl substituents balance lipophilicity for improved bioavailability, whereas methyl and oxan-4-yl groups prioritize solubility.

- Target Selectivity: Bulky groups like benzotriazinone may restrict binding to large active sites (e.g., proteases), while smaller substituents (cyclopropylmethyl) suit narrow pockets.

- Metabolic Stability : Fluorinated analogs resist first-pass metabolism, extending half-life , while cyclopentyl’s hydrophobicity may enhance tissue penetration.

Preparation Methods

Preparation of Cyclopentylmethyl-Substituted Propanoic Acid Intermediate

A representative method involves the synthesis of 3-(2-oxocyclopentyl)-propionic acid derivatives as precursors to the target amino acid.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, toluene, reflux 2 h | Formation of intermediate enamine via heating and reflux in a high-boiling non-protic solvent (e.g., toluene). | - |

| 2 | Dropwise addition of acrylate (e.g., ethyl propenoate) at 75-95 °C over 3-5 h, followed by reaction for 2-4 h | Michael addition to form 3-(2-oxocyclopentyl)-propionic ester | 92 (crude ester) |

| 3 | Hydrolysis under alkaline conditions: water, sodium hydroxide (30%), methanol, 60-65 °C, 1-3 h | Conversion of ester to 3-(2-oxocyclopentyl)-propionic acid | 90 (acid) |

Notes: The molar ratio of cyclopentanone:morpholine:p-methyl benzenesulfonic acid:acrylate is optimized at approximately 1:1.2:0.1:1.5. The reaction solvent volume is about 3.5 mL/g of cyclopentanone. The hydrolysis is followed by acidification to pH 3-5 and organic solvent extraction to isolate the acid product.

The amino group introduction at the beta position can be achieved through amino acid coupling or alkylation strategies:

Amino Acid Coupling Reactions: Activated carboxylic acid derivatives react with amines under controlled conditions to form the beta-amino acid structure. This typically involves protection/deprotection steps and the use of coupling agents to ensure selectivity and yield.

Alkylation of Schiff Bases or Enolates: Asymmetric enolate alkylation of Schiff bases derived from glycine or related amino acids allows the introduction of cyclopentylmethyl groups at the beta position. This method provides stereochemical control and has been used in the synthesis of novel heterocyclic alpha-amino acids, which may be adapted for beta-amino acid analogs.

Halogenated Intermediates: Halogenated propionic acid derivatives (e.g., 2-chloro-3-methoxypropionic acid) can be reacted with benzylamine or other amines to introduce the amino functionality, followed by deprotection and purification steps.

Formation of Hydrochloride Salt

The free base amino acid is converted to its hydrochloride salt to improve solubility and stability. This is typically done by treating the free amino acid with hydrochloric acid under controlled conditions:

- Dissolution of the amino acid in an appropriate solvent.

- Addition of stoichiometric hydrochloric acid.

- Isolation of the hydrochloride salt by precipitation or crystallization.

This step is critical for producing a stable, research-grade compound suitable for biochemical applications.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Cyclopentylmethyl Propanoic Acid Intermediate | Michael addition of acrylate to cyclopentanone enamine | Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, acrylate, toluene | Reflux 2h; acrylate addition 3-5h at 75-95 °C; hydrolysis with NaOH | Ester yield ~92%; acid yield ~90% |

| Amino Group Introduction | Amino acid coupling or asymmetric enolate alkylation | Amines, activated carboxylic acids, Schiff bases, halogenated intermediates | Controlled temperature 20-70 °C; various solvents (DCM, toluene) | High stereochemical control possible |

| Hydrochloride Salt Formation | Acidification with HCl | Hydrochloric acid | Ambient temperature | Produces stable, soluble hydrochloride salt |

Research Findings and Analytical Considerations

Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm molecular structure and purity at each step of synthesis. These analyses ensure the correct introduction of the amino group and the integrity of the cyclopentylmethyl side chain.

Optimization: Reaction parameters such as molar ratios, solvent choice, temperature, and reaction time are critical for maximizing yield and purity. For example, toluene as a solvent and a molar ratio of cyclopentanone to morpholine around 1:1.2 have been shown to optimize intermediate formation.

Biological Relevance: The unique beta-amino acid structure with a cyclopentylmethyl side chain may influence binding affinity and conformational dynamics in biological systems, underscoring the importance of stereochemical control during synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis of structurally similar amino acid hydrochlorides typically involves reacting cyclopentylmethylamine with a propanoic acid derivative under controlled conditions. For example, analogous compounds are synthesized using catalysts (e.g., palladium or enzyme-based systems) in inert atmospheres to minimize side reactions . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity. Post-synthesis, purification via crystallization or chromatography (e.g., reverse-phase HPLC) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride?

- Analytical Techniques :

- NMR Spectroscopy : Confirm backbone structure (e.g., δ 1.5–2.5 ppm for cyclopentyl protons, δ 3.2–3.8 ppm for methylene groups adjacent to the amino group) .

- HPLC/MS : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Verify chloride content (theoretical ~19% for hydrochloride salts) .

Q. What are the solubility and stability profiles of this compound under physiological and storage conditions?

- Solubility : Hydrochloride salts of amino acids are generally water-soluble (>50 mg/mL). Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically tested for assay compatibility.

- Stability : Store at –20°C in airtight containers to prevent hygroscopic degradation. Stability in buffers (pH 4–7) should be validated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotection vs. lack of efficacy)?

- Approach :

- Purity Verification : Re-analyze batches using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .

- Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify therapeutic windows.

- Model Systems : Compare results across in vitro (e.g., SH-SY5Y neuronal cells) and in vivo models (e.g., rodent neurotoxicity assays) to assess translational relevance .

Q. What computational methods are effective for predicting interactions between this compound and biomolecular targets (e.g., enzymes, receptors)?

- Tools :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like NMDA receptors or bacterial enzymes. Focus on hydrogen bonding with the amino group and hydrophobic interactions with the cyclopentylmethyl moiety .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .

Q. How can enantioselective synthesis be optimized to achieve >99% chiral purity?

- Strategies :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution using lipases .

- Chromatographic Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative-scale purification .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields (e.g., 40% vs. 70%) across studies be addressed?

- Troubleshooting :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and optimize reaction time.

- Side Reactions : Mitigate by replacing protic solvents (e.g., methanol) with aprotic alternatives (e.g., THF) to reduce ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.